molecular formula C22H29N5O2 B4794949 2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2,1,3-BENZOXADIAZOL-4-YL)ACETAMIDE

2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2,1,3-BENZOXADIAZOL-4-YL)ACETAMIDE

Cat. No.: B4794949
M. Wt: 395.5 g/mol
InChI Key: SHUQZSHDMMAGEV-UHFFFAOYSA-N
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Description

2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2,1,3-BENZOXADIAZOL-4-YL)ACETAMIDE is a complex organic compound that features an adamantane moiety, a piperazine ring, and a benzoxadiazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2,1,3-BENZOXADIAZOL-4-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantanecarboxylic acid with piperazine under specific conditions to form the adamantyl-piperazine intermediate . This intermediate is then reacted with a benzoxadiazole derivative to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[4-(1-adamantyl)piperazin-1-yl]-N-(2,1,3-benzoxadiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c28-20(23-18-2-1-3-19-21(18)25-29-24-19)14-26-4-6-27(7-5-26)22-11-15-8-16(12-22)10-17(9-15)13-22/h1-3,15-17H,4-14H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUQZSHDMMAGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC3=NON=C32)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2,1,3-BENZOXADIAZOL-4-YL)ACETAMIDE
Reactant of Route 2
2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2,1,3-BENZOXADIAZOL-4-YL)ACETAMIDE
Reactant of Route 3
2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2,1,3-BENZOXADIAZOL-4-YL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2,1,3-BENZOXADIAZOL-4-YL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2,1,3-BENZOXADIAZOL-4-YL)ACETAMIDE
Reactant of Route 6
2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2,1,3-BENZOXADIAZOL-4-YL)ACETAMIDE

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